molecular formula C21H26N2O3 B4628759 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B4628759
M. Wt: 354.4 g/mol
InChI Key: UCMYACRDHOCJQR-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C21H26N2O3 It is characterized by a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine or benzyl alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This activity is mediated through its binding to monoamine transporters, leading to the release of neurotransmitters into the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is unique due to the presence of both benzyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and pharmacological properties. This combination of substituents enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMYACRDHOCJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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